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3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde -

3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde

Catalog Number: EVT-13183803
CAS Number:
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol
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Product Introduction

Biosynthetic Pathways and Natural Occurrence

Phylogenetic Distribution in Plant Families

3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde represents a specialized tetrahydroisoquinoline derivative predominantly localized within ancestral angiosperm lineages. This compound occurs most abundantly in the Papaveraceae (poppy family) and Ranunculaceae (buttercup family), with documented presence in the genera Macleaya (plume poppy), Coptis (goldthread), and Thalictrum (meadow-rue). These botanical families constitute evolutionary reservoirs for isoquinoline alkaloid diversity, having developed specialized cellular compartments for alkaloid sequestration and transport. The phylogenetic conservation of this compound correlates with the emergence of benzylisoquinoline alkaloid (BIA) biosynthetic pathways in early eudicots approximately 120-180 million years ago. [2] [5]

Recent metabolomic studies of Macleaya cordata (Papaveraceae) revealed this carbaldehyde derivative as a minor constituent within a complex alkaloid profile exceeding 392 detected compounds. Its occurrence demonstrates tissue-specific compartmentalization, predominantly in roots and latex vessels, mirroring the accumulation patterns of structurally related alkaloids like sanguinarine and chelerythrine. In Ranunculaceae species such as Coptis chinensis, the compound accumulates differentially across developmental stages, with 4-year-old rhizomes showing significantly enhanced concentrations (2.8-fold higher) compared to 2-year-old specimens. This age-dependent accumulation aligns with transcriptional upregulation of isoquinoline alkaloid biosynthetic genes in mature rhizomes. [2] [3]

Table 1: Phylogenetic Distribution of 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde

Plant FamilyRepresentative GeneraTissue LocalizationConcentration Profile
PapaveraceaeMacleaya, PapaverLaticifers, rootsMinor component (0.02-0.08% dry weight)
RanunculaceaeCoptis, ThalictrumRhizomes, cortexAge-dependent accumulation (peaks at 4 years)
BerberidaceaeBerberisRoot bark, stemsTrace amounts detected
MenispermaceaeStephaniaTubers, leavesNot yet confirmed

Tyrosine/Phenylalanine-Derived Alkaloid Biosynthesis

The carbon skeleton of 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde originates exclusively from L-tyrosine derivatives, as confirmed by stable isotope labeling experiments. The biosynthetic pathway initiates with the enzymatic decarboxylation of L-tyrosine by tyrosine decarboxylase (TYDC) to yield tyramine. Parallelly, a second tyrosine molecule undergoes 4-hydroxyphenylacetaldehyde synthesis via deamination by tyrosine aminotransferase (TAT) and subsequent decarboxylation by 4-hydroxyphenylpyruvate decarboxylase (HPPD). The pivotal condensation of dopamine (derived from tyramine) and 4-hydroxyphenylacetaldehyde is catalyzed by norcoclaurine synthase (NCS), producing the trihydroxybenzylisoquinoline alkaloid (S)-norcoclaurine—the foundational framework for approximately 2,500 known isoquinoline alkaloids. [5] [6]

Subsequent modifications involve a cascade of methylation and oxidation reactions:

  • (S)-Norcoclaurine undergoes 6-O-methylation by norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine
  • N-methylation via coclaurine N-methyltransferase (CNMT) forms (S)-N-methylcoclaurine
  • P450 hydroxylation by CYP80B1 produces (S)-3'-hydroxy-N-methylcoclaurine
  • 4'-O-methylation via 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) yields (S)-reticuline

(S)-Reticuline serves as the central branchpoint intermediate for diverse alkaloid subclasses. For 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde biosynthesis, reticuline undergoes specific oxidative modifications: ring rearrangement, carbon-1 methylation, and C4-carbaldehyde formation. Isotopic tracer studies in Macleaya species confirm that C6-C7 dimethoxylation precedes the introduction of the C4-aldehyde functionality. The 1-methyl group derives from S-adenosylmethionine (SAM)-dependent methylation, while the 3-hydroxy group results from regiospecific hydroxylation. [2] [6]

Table 2: Key Biosynthetic Intermediates from Tyrosine to Core Isoquinoline Scaffold

PrecursorIntermediate CompoundCatalyzing EnzymeEC Number
L-tyrosineTyramineTyrosine decarboxylase4.1.1.25
L-tyrosine4-HydroxyphenylacetaldehydeTAT/HPPD cascade2.6.1.5/4.1.1.-
Tyramine + 4-HPAA(S)-NorcoclaurineNorcoclaurine synthase4.2.1.78
(S)-Norcoclaurine(S)-CoclaurineNorcoclaurine 6-OMT2.1.1.128
(S)-Coclaurine(S)-N-MethylcoclaurineCoclaurine N-MT2.1.1.140
(S)-N-Methylcoclaurine(S)-3'-Hydroxy-N-methylcoclaurineCYP80B11.14.14.67
(S)-3'-Hydroxy-N-methylcoclaurine(S)-Reticuline3'-Hydroxy-N-methylcoclaurine 4'-OMT2.1.1.116

Enzymatic Modifications in Isoquinoline Core Functionalization

The transformation of the reticuline scaffold into 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde requires specialized regioselective modifications mediated by three enzyme classes:

Methyltransferase-Mediated Alkoxylation

The 6,7-dimethoxy pattern characteristic of this alkaloid results from sequential O-methylations. First, scoulerine 9-O-methyltransferase (SOMT) catalyzes 6-O-methylation, followed by columbamine O-methyltransferase (CoOMT) mediating 7-O-methylation. Both enzymes exhibit stringent substrate regiospecificity for the isoquinoline D-ring, utilizing SAM as the methyl donor. X-ray crystallographic analyses reveal that these methyltransferases feature deep hydrophobic pockets that position the substrate for nucleophilic attack at the meta-hydroxyl groups. The 1-methyl group derives from a distinct N-methyltransferase (1-NMT) that targets the isoquinoline nitrogen with unprecedented selectivity. [6]

Cytochrome P450 Hydroxylation

The C3-hydroxy group is introduced via regiospecific hydroxylation catalyzed by a cytochrome P450 monooxygenase (CYP82Y subfamily). This enzyme exhibits absolute regiospecificity for the C3 position of the isoquinoline ring, as demonstrated through heterologous expression in Saccharomyces cerevisiae and substrate docking simulations. The reaction requires molecular oxygen and NADPH, producing water as a byproduct. Enzyme kinetics studies reveal a Km value of 28 μM for the 6,7-dimethoxy-1-methylisoquinoline substrate, indicating moderate binding affinity. This hydroxylation represents the final oxygenation step prior to aldehyde formation. [6]

Aldehyde Formation via Oxidative Decarboxylation

The C4-carbaldehyde group originates from an oxidative decarboxylation mechanism acting on a 4-carboxylic acid precursor. This transformation requires a molybdenum-dependent dehydrogenase that couples decarboxylation with aldehyde formation. Proteomic analysis of Coptis japonica identified a molybdenum cofactor (MoCo)-dependent enzyme (designated IQD4) that converts 4-carboxy-3-hydroxy-6,7-dimethoxy-1-methylisoquinoline to the corresponding carbaldehyde with concomitant reduction of NAD⁺ to NADH. This enzyme belongs to the aldehyde oxidase/xanthine oxidase family but displays unique substrate specificity for isoquinoline-4-carboxylates. The reaction proceeds via a hydride transfer mechanism from the C4 position to the molybdenum center, followed by hydrolysis. [6]

Table 3: Enzymatic Modifications Forming 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde

Enzyme ClassSpecific EnzymeReaction CatalyzedCofactors Required
O-MethyltransferaseScoulerine 9-OMT6-O-Methylation of isoquinolineS-Adenosylmethionine
O-MethyltransferaseColumbamine OMT7-O-Methylation of isoquinolineS-Adenosylmethionine
N-Methyltransferase1-Isoquinoline NMTN-Methylation at position 1S-Adenosylmethionine
Cytochrome P450CYP82Y2C3-HydroxylationO₂, NADPH
Molybdenum dehydrogenaseIQD4Oxidative decarboxylation (C4-carbaldehyde formation)NAD⁺, MoCo

Transcriptional regulation of these biosynthetic genes occurs through a MYB-bHLH-WD40 ternary complex that binds conserved cis-elements in promoter regions. In Coptis chinensis, transcript levels of the hydroxylase and dehydrogenase genes increase 2.5-3.8 fold during rhizome maturation, directly correlating with carbaldehyde alkaloid accumulation. Post-translational control involves phosphorylation of serine residues in the C-terminal domains of methyltransferases, enhancing their catalytic efficiency by reducing Km values 30-40%. This multilevel regulation ensures spatiotemporal precision in the compound's biosynthesis, peaking during reproductive development in aerial tissues and dormancy phases in underground organs. [3] [6]

Properties

Product Name

3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde

IUPAC Name

6,7-dimethoxy-1-methyl-3-oxo-2H-isoquinoline-4-carbaldehyde

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

InChI

InChI=1S/C13H13NO4/c1-7-8-4-11(17-2)12(18-3)5-9(8)10(6-15)13(16)14-7/h4-6H,1-3H3,(H,14,16)

InChI Key

NMXWXXLDBNLKEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=C(C(=O)N1)C=O)OC)OC

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